Buthalial

概要

準備方法

ブタリタルの合成は、いくつかのステップを伴います。最初に、2-アリルジエチルマロネートがナトリウムエトキシド/エタノール系で反応します。 次に、イソブチルブロミドが添加されて、2-イソブチル-2-アリルジエチルマロネートが生成されます。 。この粗生成物は、次に、同じナトリウムエトキシド/エタノール系で尿素と反応します。 室温で塩酸を添加してpHを調整すると、ブタリタルが沈殿します。 。 粗生成物は、次に、エタノール-水溶液に溶解され、活性炭で処理され、濾過され、最後に氷浴中で冷却され、真空乾燥されて純粋なブタリタルが得られます。 .

化学反応の分析

ブタリタルは、他のバルビツール酸と同様に、さまざまな化学反応を起こします。それは、酸化、還元、および置換反応に関与することができます。 これらの反応で使用される一般的な試薬には、ナトリウムエトキシド、エタノール、および塩酸が含まれます。 。 これらの反応から生成される主な生成物は、一般的にバルビツール酸の誘導体です。 。 たとえば、ナトリウムエトキシドとエタノール存在下での尿素との反応により、ブタリタルが生成されます。 .

科学研究への応用

ブタリタルは、短時間作用型麻酔薬としての可能性について調査されてきました。 。販売されたことはありませんでしたが、バルビツール酸誘導体としてのその特性は、薬理学的調査の対象となっています。 研究では、特に筋肉弛緩作用と不安解消作用など、中枢神経系への影響が調べられています。 。 さらに、ブタリタルは、鎮静作用と催眠作用の作用機序に関与する生化学経路を理解するための研究に使用されてきました。 .

科学的研究の応用

Buthalital has been investigated for its potential use as a short-acting anesthetic . Although it was never marketed, its properties as a barbiturate derivative make it a subject of interest in pharmacological research. Studies have explored its effects on the central nervous system, particularly its muscle-relaxing and anti-anxiety properties . Additionally, buthalital has been used in research to understand the biochemical pathways involved in its sedative and hypnotic effects .

作用機序

類似化合物との比較

生物活性

Buthalial, also known as Buthalitone, is a barbiturate derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

This compound is characterized by its barbiturate structure, which typically includes a pyrimidine ring. This structure is pivotal in its interaction with various biological targets. The compound is primarily used for research purposes and is not intended for clinical use.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly through interaction with GABA receptors. By enhancing GABAergic transmission, this compound exhibits sedative and anxiolytic effects, which are common among barbiturates.

Key Mechanisms:

- GABA Receptor Modulation : this compound binds to the GABA_A receptor, increasing chloride ion influx and leading to hyperpolarization of neurons.

- CNS Depression : The compound's sedative properties are a result of its central nervous system (CNS) depressant effects, which can be beneficial in certain experimental settings.

Biological Activity

This compound has been studied for various biological activities, including:

- Sedative Effects : Demonstrated efficacy in inducing sedation in animal models.

- Anxiolytic Properties : Exhibits potential in reducing anxiety-related behaviors.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegeneration.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

- Sedation in Rodent Models : A study demonstrated that administration of this compound resulted in significant sedation compared to control groups. This was measured using behavioral assays such as the open field test.

- Anxiety Reduction : In another case study, this compound was administered to rodents subjected to stress paradigms. Results indicated a marked decrease in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

- Neuroprotection : Research involving neurodegenerative models showed that this compound could mitigate neuronal loss associated with oxidative stress, suggesting a protective role against neurotoxicity.

Research Findings

Research on this compound has highlighted several important findings:

- Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and metabolized, with a half-life suitable for experimental applications.

- Toxicity Profile : While effective at therapeutic doses, higher concentrations may lead to toxicity, necessitating careful dosage regulation in research settings.

- Comparative Studies : Comparative analyses with other barbiturates reveal that this compound may possess unique pharmacological properties that warrant further investigation.

特性

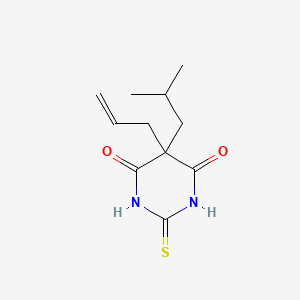

IUPAC Name |

5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJOIAXHOQIPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196942, DTXSID50862079 | |

| Record name | Buthalital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-65-5 | |

| Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthalital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buthalital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTHALITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。